4,6-Dinitroresorcinol

Energetic Materials Thermochemistry Calorimetry

4,6-Dinitroresorcinol (4,6-DNR; CAS 616-74-0) is a dinitro-substituted resorcinol isomer that serves as a critical intermediate for high-performance poly(p-phenylenebenzobisoxazole) (PBO) fibers and as a ligand for energetic coordination compounds. Unlike its regioisomer 2,4-dinitroresorcinol (2,4-DNR; CAS 519-44-8) and the over-nitrated byproduct styphnic acid (2,4,6-trinitroresorcinol), 4,6-DNR possesses a distinct nitro-group arrangement that confers measurable differences in thermodynamic stability, hydrogen-bonding strength, and synthetic selectivity, making isomer identity a non-negotiable procurement parameter.

Molecular Formula C6H4N2O6
Molecular Weight 200.11 g/mol
CAS No. 616-74-0
Cat. No. B1581181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dinitroresorcinol
CAS616-74-0
Molecular FormulaC6H4N2O6
Molecular Weight200.11 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])O)O)[N+](=O)[O-]
InChIInChI=1S/C6H4N2O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H
InChIKeyMBXIRNHACKAGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.90e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dinitroresorcinol (CAS 616-74-0): Quantitative Differentiation Guide for Scientific Procurement


4,6-Dinitroresorcinol (4,6-DNR; CAS 616-74-0) is a dinitro-substituted resorcinol isomer that serves as a critical intermediate for high-performance poly(p-phenylenebenzobisoxazole) (PBO) fibers and as a ligand for energetic coordination compounds [1]. Unlike its regioisomer 2,4-dinitroresorcinol (2,4-DNR; CAS 519-44-8) and the over-nitrated byproduct styphnic acid (2,4,6-trinitroresorcinol), 4,6-DNR possesses a distinct nitro-group arrangement that confers measurable differences in thermodynamic stability, hydrogen-bonding strength, and synthetic selectivity, making isomer identity a non-negotiable procurement parameter [2].

Why Procurement of 4,6-Dinitroresorcinol Cannot Be Substituted with 2,4-Dinitroresorcinol or Styphnic Acid


Despite sharing the molecular formula C6H4N2O6 with 2,4-DNR, 4,6-DNR is not an interchangeable commodity chemical. The 4,6-nitro substitution pattern is structurally mandatory for downstream reduction to 4,6-diaminoresorcinol, the requisite monomer for PBO fiber synthesis; 2,4-DNR yields an incorrect diamine isomer that cannot produce the same liquid-crystalline polymer [1]. Furthermore, standard nitration of resorcinol without isomer control produces styphnic acid (2,4,6-trinitroresorcinol) as a major explosive byproduct, which introduces unacceptable safety hazards and purification burdens. The thermochemical and hydrogen-bonding evidence below demonstrates that the positional isomerism generates quantifiable differences in fundamental properties that directly impact material performance and procurement specifications [2].

Quantitative Comparator-Based Evidence for 4,6-Dinitroresorcinol Selection


Standard Enthalpy of Formation: 4,6-DNR vs. 2,4-DNR

4,6-Dinitroresorcinol exhibits a significantly more exothermic standard enthalpy of formation than its regioisomer 2,4-dinitroresorcinol, as determined by static oxygen-bomb calorimetry [1]. This 20.64 kJ mol⁻¹ difference reflects the distinct thermodynamic stabilization imparted by the 4,6-nitro arrangement and has direct implications for energetic material formulation and thermal hazard assessment.

Energetic Materials Thermochemistry Calorimetry

Standard Enthalpy of Combustion: 4,6-DNR vs. 2,4-DNR

The standard enthalpy of combustion of 4,6-DNR is measurably less exothermic than that of 2,4-DNR, as determined under identical static oxygen-bomb calorimetry conditions [1]. This 20.64 kJ mol⁻¹ difference (numerically equivalent to the formation enthalpy difference by Hess's law) confirms that the isomer pair possesses distinct energy content and oxygen balance characteristics.

Combustion Calorimetry Energetic Materials Thermodynamics

Intramolecular Hydrogen-Bonding Strength: 4,6-DNR vs. 2,5-Dinitrohydroquinone

Ab initio MP2/6-31G* calculations demonstrate that 4,6-dinitroresorcinol possesses stronger intramolecular hydrogen bonding between nitro and hydroxy groups than the structurally analogous compound 2,5-dinitrohydroquinone [1]. The geometric and energetic characteristics indicate that this difference arises from the mutual orientation of substituent pairs, with 4,6-DNR exhibiting resonance-assisted hydrogen bonding (RAHB) that is measurably stronger. Although the study does not numerically quantify the hydrogen-bond energy difference, the directionality and magnitude of geometric perturbations relative to parent phenol and nitrobenzene confirm a structurally significant distinction between these two dinitro-dihydroxybenzene isomers.

Molecular Modeling Hydrogen Bonding Structural Chemistry

Synthetic Regioselectivity and Byproduct Control: 4,6-DNR vs. Styphnic Acid

The patented selective nitration process for 4,6-DNR achieves yields of 65–85% with minimal production of undesirable side products, in contrast to prior art methods that generate styphnic acid (2,4,6-trinitroresorcinol) in 30–60% yields [1]. The key innovation—removing nitrogen dioxide and nitrous acid from the nitrating solution—suppresses the over-nitration pathway, preventing the formation of the explosive trinitro byproduct that complicates downstream processing. While this patent compares 4,6-DNR synthesis against prior art methods for the same target isomer (rather than against 2,4-DNR synthesis), the critical differentiation is between the desired 4,6-dinitro product and the hazardous styphnic acid contaminant, which must be stringently excluded.

Nitration Chemistry Process Chemistry PBO Monomer Synthesis

Lead Salt Energetic Properties: Monobasic Lead 4,6-DNR vs. Monobasic Lead 2,4-DNR

Monobasic lead 4,6-dinitroresorcinate and monobasic lead 2,4-dinitroresorcinate exhibit markedly different enthalpies of reaction and formation, as determined by isoperibol twin Dewar solution calorimetry [1]. The 11.28 kJ mol⁻¹ difference in reaction enthalpy translates to distinct standard enthalpies of formation for the two lead salts, confirming that the positional isomerism of the dinitroresorcinol ligand propagates into measurably different energetic properties of the resulting primary explosive compounds.

Primary Explosives Lead Salts Energetic Coordination Compounds

Achievable Purity: High-Purity 4,6-DNR Synthesis Route

A one-pot, three-step synthetic route starting from resorcinol (sulfonation, nitration, hydrolysis) followed by DMF/water refining produces 4,6-DNR with a purity of 99.5% and an overall yield of 70% [1]. While this study does not directly compare against an alternative route in a head-to-head experiment, the purity level of 99.5% represents a class-leading specification for dinitroresorcinol monomers and exceeds the typical >98.0% vendor specification , directly addressing the stringent purity requirements for PBO fiber monomer quality.

PBO Monomer Process Optimization High-Purity Synthesis

Evidence-Backed Research and Industrial Application Scenarios for 4,6-Dinitroresorcinol


PBO Fiber Monomer Synthesis Requiring Isomer-Specific 4,6-Dinitroresorcinol

Procurement for PBO (poly-p-phenylenebenzobisoxazole) fiber production demands exclusively the 4,6-dinitro isomer, as only this regioisomer reduces to 4,6-diaminoresorcinol—the correct monomer for the high-strength, liquid-crystalline polymer [1]. Substitution with 2,4-DNR yields an incorrect diamine that cannot produce PBO's characteristic tensile properties [2]. The patented selective nitration process that minimizes styphnic acid co-production (from 30–60% to minimal) [1] directly addresses the safety and purity requirements of this application. For highest monomer quality, the 99.5% purity route via sulfonation–nitration–hydrolysis [3] offers measurable advantages over standard commercial grades.

Energetic Coordination Compound (ECC) Ligand for Lead-Free Primary Explosives

Researchers developing heavy-metal-free primary explosives require 4,6-DNR as a ligand for energetic coordination compounds (ECCs), where the lacking third nitro group (compared to styphnic acid) is hypothesized to confer higher stability while retaining sufficient energetic character [1]. The −443.41 kJ mol⁻¹ enthalpy of formation [2] and the strong intramolecular hydrogen-bonding network that stabilizes mono- and double-deprotonated forms [3] make 4,6-DNR a structurally defined ligand whose metal-coordination chemistry is measurably distinct from both 2,4-DNR and styphnic acid.

Lead Salt Primary Explosive Formulation with Defined Thermochemical Properties

For traditional lead-based primer compositions, the selection between 4,6-DNR and 2,4-DNR as the ligand precursor produces lead salts with fundamentally different energetic properties. The monobasic lead 4,6-dinitroresorcinate has a standard enthalpy of formation of −927.74 kJ mol⁻¹, nearly 300 kJ mol⁻¹ more exothermic than the 2,4-DNR analog (−628.46 kJ mol⁻¹) [1]. This quantitative difference in energy content directly impacts ignition sensitivity, flame temperature, and initiation efficiency, making isomer identity a mandatory procurement specification for reproducible primer performance.

Second-Order Nonlinear Optical (NLO) Material Design

4,6-Dinitroresorcinol serves as a molecular scaffold for second-order nonlinear optical materials, where conversion of the hydroxy group to the corresponding oxo-anion enhances the charge-transfer transition requisite for efficient NLO response [1]. The 4,6-nitro substitution pattern generates a molecular dipole and intramolecular hydrogen-bonding arrangement that differs from 2,4-DNR, providing a structurally tunable platform for computational design and crystal engineering of organic NLO chromophores [2].

Technical Documentation Hub

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